molecular formula C14H15FN2O B2502351 (2E)-2-[(2-fluoroanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 1025230-61-8

(2E)-2-[(2-fluoroanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2502351
CAS No.: 1025230-61-8
M. Wt: 246.285
InChI Key: SDXXACLBZHOMRE-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-[(2-fluoroanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile is an organic compound with a complex structure that includes a fluoroaniline moiety, a nitrile group, and a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2-fluoroanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the condensation of 2-fluoroaniline with a suitable aldehyde or ketone. The reaction is often carried out under acidic or basic conditions to facilitate the formation of the imine intermediate, which then undergoes further reactions to yield the final product. Common reagents used in this synthesis include acetic acid, hydrochloric acid, or sodium hydroxide, depending on the specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2-fluoroanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone to an alcohol.

    Substitution: The fluoroaniline moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

(2E)-2-[(2-fluoroanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-[(2-fluoroanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets. The fluoroaniline moiety may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrile and ketone groups can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-[(2-fluoroanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the fluoroaniline moiety, nitrile group, and ketone makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2E)-2-[(2-fluoroanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O/c1-14(2,3)13(18)10(8-16)9-17-12-7-5-4-6-11(12)15/h4-7,9,17H,1-3H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXXACLBZHOMRE-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CNC1=CC=CC=C1F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/NC1=CC=CC=C1F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.